4-(4-fluorophenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(4-fluorophenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with 1-bromonaphthalene to form an intermediate, which is then subjected to cyclization with thiourea to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction can produce an amine or alcohol derivative.
Scientific Research Applications
4-(4-fluorophenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-3-naphthalen-1-yl-urea: Shares structural similarities but differs in the functional groups attached to the core structure.
(4-fluorophenyl)(naphthalen-1-yl)methanone: Another related compound with a different functional group arrangement.
Uniqueness
4-(4-fluorophenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H13FN2S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H13FN2S/c20-15-10-8-14(9-11-15)18-12-23-19(22-18)21-17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H,21,22) |
InChI Key |
VQBZRIAQNVNWIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=CS3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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